
Spinosyn D aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spinosyn D aglycone is a member of the spinosyn family of insecticides, which are natural products derived from the fermentation of the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal activities and lower environmental impact. Spinosyn D is one of the principal components of Spinosad, a widely used insecticide .
Wissenschaftliche Forschungsanwendungen
Spinosyn D Aglykon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der Polyketid-Biosynthese und zur Entwicklung neuer synthetischer Methoden verwendet.
Biologie: Spinosyn D wird auf seine insektiziden Eigenschaften und seine Auswirkungen auf die Insektenphysiologie untersucht.
Medizin: Es wird derzeit erforscht, ob es als Leitverbindung zur Entwicklung neuer pharmazeutischer Produkte eingesetzt werden kann.
5. Wirkmechanismus
Spinosyn D entfaltet seine insektizide Wirkung, indem es die nikotinergen Acetylcholinrezeptoren im Nervensystem von Insekten stört. Diese Störung führt zu kontinuierlichen Nervenimpulsen, die Lähmung und schließlich den Tod des Insekts verursachen. Die Verbindung zeigt eine hohe Selektivität gegenüber Zielinsekten, wodurch sie für Nicht-Zielorganismen weniger schädlich ist .
Ähnliche Verbindungen:
Spinosyn A: Ein weiterer Hauptbestandteil von Spinosad, der sich von Spinosyn D durch eine einzige Methylgruppe unterscheidet.
Spinosyn E und F: Diese Verbindungen sind demethylierte Derivate von Spinosyn A bzw. D.
Einzigartigkeit: Spinosyn D ist aufgrund seiner spezifischen Strukturmerkmale und seiner starken insektiziden Wirkung einzigartig. Sein selektiver Wirkmechanismus und seine geringere Umweltbelastung machen es zu einer wertvollen Verbindung in integrierten Schädlingsbekämpfungsprogrammen .
Wirkmechanismus
Target of Action
Spinosyn D aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Mode of Action
This compound interacts with its targets through allosteric, agonistic binding at the nicotinic acetylcholine receptor . This interaction disrupts the normal functioning of these receptors, leading to neuronal hyperexcitation . It also has an antagonistic effect on the γ-aminobutyric acid receptor .
Biochemical Pathways
The biochemical pathway of this compound involves the polyketide pathway . The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine . The spinosyns are a unique family of fermentation-derived insecticides having potent activity .
Pharmacokinetics
It’s known that the spinosyns are produced by fermentation , suggesting that they might be metabolized and excreted by biological systems.
Result of Action
The result of this compound’s action is the paralysis and death of insects . It shows potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants .
Action Environment
The action of this compound can be influenced by environmental factors. It’s worth noting that the spinosyns generally show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals . Their lower environmental effect makes them useful agents for modern integrated pest management programs .
Zukünftige Richtungen
Recent advances in the genetics and biochemistry of spinosyns have led to the development of more potent spinosad analogs and enhancements in production yields . A second-generation spinosyn called spinetoram was launched, which is a semisynthesized spinosyn derivative produced through the modification of 3′- O -methyl group of rhamnose and the double bond between C5 and C6 of spinosyn J and L . This molecule was shown to have improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum .
Biochemische Analyse
Biochemical Properties
Spinosyn D aglycone plays a significant role in biochemical reactions. It is formed by the incorporation of propionate instead of acetate during polyketide assembly . The spinosyns interact with various enzymes and proteins, primarily targeting binding sites on nicotinic acetylcholine receptors of the insect nervous system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting nicotinic acetylcholine receptors . This disruption leads to rapid excitation of the insect nervous system, causing the death of the insect .
Molecular Mechanism
The mechanism of action of this compound involves disruption of nicotinic acetylcholine receptors . This unique mechanism of action involves allosteric, agonistic binding at the nicotinic acetylcholine receptor and an antagonistic effect on the γ-aminobutyric acid receptor .
Dosage Effects in Animal Models
It is known that the spinosyns show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals .
Metabolic Pathways
This compound is involved in the polyketide pathway . The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine .
Transport and Distribution
It is known that the spinosyns are manufactured by fermentation .
Subcellular Localization
It is known that the spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spinosyn D is produced through the fermentation of Saccharopolyspora spinosa. The biosynthesis involves the formation of a polyketide-derived tetracyclic macrolide core, which is then glycosylated with two saccharides, rhamnose and forosamine . The fermentation process is optimized to maximize the yield of spinosyn D.
Industrial Production Methods: Industrial production of spinosyn D involves large-scale fermentation processes. The fermentation broth is extracted, and the spinosyn compounds are purified using various chromatographic techniques. The production process is designed to be environmentally friendly and sustainable .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Spinosyn D Aglykon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre insektiziden Eigenschaften zu verbessern oder neue Derivate zu schaffen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation von Spinosyn D Aglykon verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Spinosyn-Derivate mit verbesserten insektiziden Aktivitäten oder veränderten physikalisch-chemischen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Spinosyn A: Another principal component of Spinosad, differing from spinosyn D by a single methyl group.
Spinosyn E and F: These compounds are demethylated derivatives of spinosyn A and D, respectively.
Uniqueness: Spinosyn D is unique due to its specific structural features and its potent insecticidal activity. Its selective mechanism of action and lower environmental impact make it a valuable compound in integrated pest management programs .
Eigenschaften
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXGESFEOGOUOJ-OSPFSVQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
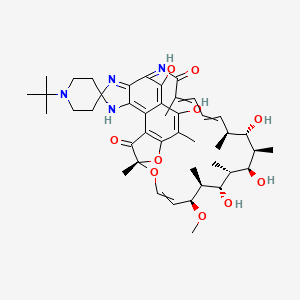

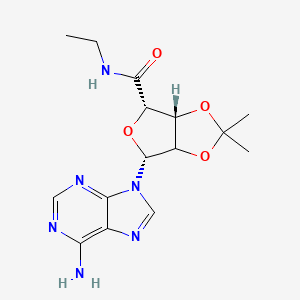

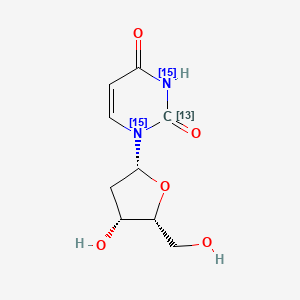
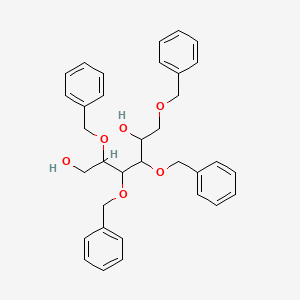




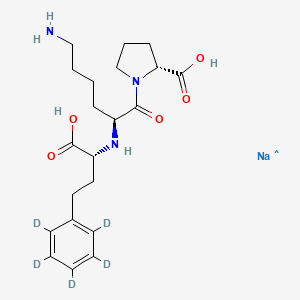
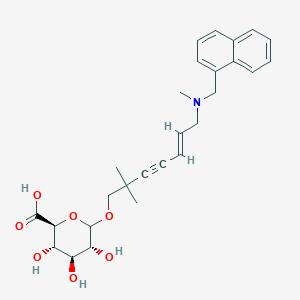
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
